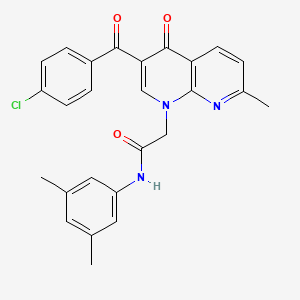
(Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of functional groups such as diethylamino, ethoxybenzylidene, and hydroxy groups contributes to its diverse reactivity and potential utility in scientific research.
Preparation Methods
The synthesis of (Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxybenzylidene Group: This step involves the condensation of an ethoxybenzaldehyde derivative with the benzofuran core under basic or acidic conditions.
Attachment of the Diethylamino Group: This can be done through nucleophilic substitution reactions using diethylamine.
Industrial production methods may involve optimizing these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
(Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the benzylidene group or other functional groups.
Condensation: The ethoxybenzylidene group can undergo condensation reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for condensation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the benzofuran core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to (Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one include other benzofuran derivatives with different substituents. These compounds may share similar reactivity patterns but differ in their specific applications and biological activities. For example:
Benzofuran-2-carboxylic acid: Known for its use in organic synthesis and as a precursor for pharmaceuticals.
6-Hydroxybenzofuran-3(2H)-one: Similar core structure but lacks the diethylamino and ethoxybenzylidene groups, leading to different reactivity and applications.
2-(2-Ethoxybenzylidene)-6-hydroxybenzofuran: Lacks the diethylamino group, affecting its interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-23(5-2)14-17-18(24)12-11-16-21(25)20(27-22(16)17)13-15-9-7-8-10-19(15)26-6-3/h7-13,24H,4-6,14H2,1-3H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUYZAWZBWFQJN-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OCC)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OCC)/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Spiro[1-azabicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B2899654.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2899655.png)
![3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2899658.png)




![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2899664.png)






